molecular formula C44H69N15O9S B1662685 adrenorphin

adrenorphin

Cat. No.: B1662685
M. Wt: 984.2 g/mol
InChI Key: XJOQRTJDYAHKPY-MWSMAVIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenorphin is synthesized through the proteolytic cleavage of proenkephalin A. This process involves the cleavage on the amino side of an arginine-proline sequence . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Adrenorphin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adrenorphin has several scientific research applications, including:

Mechanism of Action

Adrenorphin exerts its effects by acting as a balanced agonist of μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release, leading to analgesic and respiratory depressive effects .

Comparison with Similar Compounds

Uniqueness of Adrenorphin: this compound is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor subtype. Additionally, this compound’s C-terminal amidation distinguishes it from other opioid peptides .

Biological Activity

Introduction

Adrenorphin, also known as metorphamide, is an endogenous opioid peptide derived from proenkephalin A through specific proteolytic processing. This octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) exhibits significant biological activity, particularly in modulating pain and catecholamine secretion. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications in various studies.

This compound is characterized by its C-terminal amidation, which is crucial for its activity as an opioid peptide. It primarily acts as a balanced agonist for μ-opioid (MOR) and κ-opioid (KOR) receptors, while showing no significant effects on δ-opioid receptors (DOR) . The distinct binding affinities and activities of this compound at these receptors contribute to its analgesic and respiratory depressive properties.

Table 1: Receptor Affinity of this compound

Receptor TypeAffinityActivity
μ-opioid (MOR)HighAgonist
κ-opioid (KOR)HighAgonist
δ-opioid (DOR)LowNo effect

Distribution in the Central Nervous System

Research indicates that this compound is widely distributed throughout the mammalian brain, with particularly high concentrations in the olfactory bulb . This unique distribution suggests a specialized role in olfactory processing and possibly other neurophysiological functions.

Case Study: Regional Distribution in Rat Brain

A study conducted using radioimmunoassay techniques demonstrated that this compound levels varied significantly across different brain regions. The highest concentration was found in the olfactory bulb, indicating a potential role in sensory processing .

Regulation of Catecholamine Secretion

This compound has been shown to play a critical role in regulating catecholamine secretion from adrenal medullary cells. In cultured human pheochromocytoma cells, this compound was found to be a more potent inhibitor of catecholamine release than met-enkephalin . The half-maximal inhibitory concentration (IC50) for this compound was determined to be 1.1×1061.1\times 10^{-6} M, compared to 6.5×1056.5\times 10^{-5} M for met-enkephalin.

Table 2: Inhibitory Effects of this compound on Catecholamine Secretion

PeptideIC50 (M)
This compound1.1×1061.1\times 10^{-6}
Met-enkephalin6.5×1056.5\times 10^{-5}
Dynorphin-(1-13)1.0×1061.0\times 10^{-6}
BAM-12P4.5×1064.5\times 10^{-6}

These findings suggest that this compound may have significant implications in stress responses and other physiological processes mediated by catecholamines.

Clinical Implications and Future Research Directions

Given its potent biological activities, this compound may serve as a target for developing therapeutic agents aimed at managing pain and regulating stress responses. Further research is warranted to elucidate its precise mechanisms of action and potential applications in clinical settings.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQRTJDYAHKPY-MWSMAVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N15O9S
Record name adrenorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adrenorphin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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